molecular formula C15H19F3N2O2 B12250805 N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B12250805
M. Wt: 316.32 g/mol
InChI Key: BQICXBLZHWXRIB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a trifluoromethyl-substituted piperidine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C15H19F3N2O2/c1-22-13-5-3-2-4-12(13)19-14(21)10-20-8-6-11(7-9-20)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21)

InChI Key

BQICXBLZHWXRIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the methoxyphenyl precursor reacts with the piperidine intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamide
  • N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]propionamide

Uniqueness

N-(2-methoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

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